molecular formula C16H14N8O2 B5104973 5,5'-[1,2-ethanediylbis(oxy)]bis(1-phenyl-1H-tetrazole)

5,5'-[1,2-ethanediylbis(oxy)]bis(1-phenyl-1H-tetrazole)

Cat. No. B5104973
M. Wt: 350.33 g/mol
InChI Key: PPFVMXCGNLPTNO-UHFFFAOYSA-N
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Description

5,5'-[1,2-ethanediylbis(oxy)]bis(1-phenyl-1H-tetrazole), commonly known as EDTT, is a tetrazole-based compound that has gained significant attention in scientific research. It is a heterocyclic compound that contains two tetrazole rings linked by an ethylene bridge. EDTT has been widely studied for its potential applications in various fields, including material science, medicinal chemistry, and biochemistry.

Mechanism of Action

The mechanism of action of EDTT is not fully understood, but it is believed to involve the release of energy upon decomposition. The tetrazole rings in EDTT are highly energetic and can undergo exothermic decomposition upon ignition, leading to the release of gases and heat.
Biochemical and Physiological Effects:
EDTT has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that it may exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for use in the development of new drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of using EDTT in lab experiments is its high energy density, which makes it a potent and efficient reagent for various applications. However, EDTT can also be highly reactive and may require careful handling and storage to prevent accidental ignition or explosion.

Future Directions

There are several potential future directions for research on EDTT. One area of interest is the development of new energetic materials based on EDTT, with improved performance and stability. Another area of research is the investigation of EDTT's potential applications in drug development, particularly in the treatment of inflammatory and oxidative stress-related diseases. Additionally, further studies are needed to fully understand the mechanism of action of EDTT and its potential environmental impacts.

Synthesis Methods

EDTT can be synthesized using various methods, including the reaction of 1-phenyl-1H-tetrazole with ethylene oxide in the presence of a base catalyst. Another method involves the reaction of 1-phenyl-1H-tetrazole with ethylene glycol in the presence of a strong acid catalyst. The synthesis of EDTT requires careful control of reaction conditions and purification steps to obtain a pure product.

Scientific Research Applications

EDTT has been extensively studied for its potential applications in material science, particularly in the development of high-performance energetic materials. It has been shown to exhibit excellent thermal stability and high energy density, making it a promising candidate for use in explosives, propellants, and pyrotechnics.

properties

IUPAC Name

1-phenyl-5-[2-(1-phenyltetrazol-5-yl)oxyethoxy]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N8O2/c1-3-7-13(8-4-1)23-15(17-19-21-23)25-11-12-26-16-18-20-22-24(16)14-9-5-2-6-10-14/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFVMXCGNLPTNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)OCCOC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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